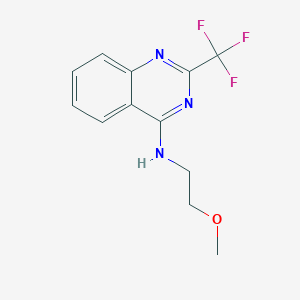
N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine
描述
N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. The compound works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathways of B cells and other immune cells.
作用机制
N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine works by inhibiting the activity of BTK, which is a key enzyme involved in the signaling pathways of B cells and other immune cells. BTK plays a critical role in the activation and proliferation of B cells, which are important components of the immune system. By inhibiting BTK, N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine can block the activation and proliferation of cancer cells and other immune cells, leading to reduced tumor growth and improved immune function.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine has been shown to have a number of biochemical and physiological effects. In addition to inhibiting BTK activity, the compound has been shown to affect the expression of a number of genes involved in cancer cell growth and survival. N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, the compound has been shown to modulate the activity of other enzymes and signaling pathways involved in cancer and immune function.
实验室实验的优点和局限性
N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine has several advantages for use in lab experiments. The compound is highly specific for BTK, which makes it a valuable tool for studying the role of BTK in cancer and immune function. In addition, N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine has been shown to have low toxicity and good pharmacokinetic properties, which makes it suitable for use in animal models and clinical trials. However, there are also limitations to the use of N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine in lab experiments. The compound is relatively new, and there is still much to be learned about its effects on cancer and immune function. In addition, the compound may have off-target effects on other enzymes and signaling pathways, which could complicate data interpretation.
未来方向
There are many future directions for research on N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine. One area of interest is the development of combination therapies that include N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine and other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the use of N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine in combination with immunotherapy, which could enhance the immune response to cancer cells. In addition, there is interest in exploring the use of N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine in autoimmune diseases and other immune-related disorders. Finally, there is a need for further research on the mechanisms of action of N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine, including its effects on other enzymes and signaling pathways.
科学研究应用
N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine has been extensively studied for its potential use in cancer treatment. The compound has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. In addition, N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. The compound has also been studied for its potential use in autoimmune diseases and other immune-related disorders.
属性
IUPAC Name |
N-(2-methoxyethyl)-2-(trifluoromethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O/c1-19-7-6-16-10-8-4-2-3-5-9(8)17-11(18-10)12(13,14)15/h2-5H,6-7H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLCOIDJXDRDGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=NC2=CC=CC=C21)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4793058.png)
![4-chloro-N-(2-(3-phenoxyphenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4793060.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-iodobenzamide](/img/structure/B4793068.png)
![N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4793075.png)
![4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4793080.png)
![2,8-di-tert-butyl-1,2,4-triazaspiro[4.5]decan-3-one](/img/structure/B4793096.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-methylphenyl)thiourea](/img/structure/B4793107.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4793110.png)
![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-isopropylphenyl)acetamide](/img/structure/B4793116.png)
![4-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4793131.png)

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B4793142.png)
![4-[(2,4-dichlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide](/img/structure/B4793161.png)
![1-[(2-phenylethyl)amino]propan-2-ol hydrochloride](/img/structure/B4793169.png)